molecular formula C11H18N2O B6159943 4,4-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)pentan-1-one CAS No. 288092-87-5

4,4-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)pentan-1-one

Cat. No. B6159943
CAS RN: 288092-87-5
M. Wt: 194.3
InChI Key:
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Description

Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine . For example, acetylacetone and hydrazine gives 3,5-dimethylpyrazole .


Molecular Structure Analysis

The molecular structure of pyrazole is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Pyrazoles react with potassium borohydride to form a class of ligands known as scorpionate . Pyrazole itself reacts with potassium borohydride at high temperatures (~200 °C) to form a tridentate ligand known as Tp ligand .


Physical And Chemical Properties Analysis

Pyrazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) .

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely depending on the specific compound and its biological target. For example, some pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

Future Directions

The future directions in the field of pyrazole research could involve the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs based on the pyrazole scaffold .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,4-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)pentan-1-one involves the condensation of 4,4-dimethyl-1-pentanone with 1-methyl-1H-pyrazole-3-carboxaldehyde in the presence of a base to form the desired product.", "Starting Materials": [ "4,4-dimethyl-1-pentanone", "1-methyl-1H-pyrazole-3-carboxaldehyde", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 4,4-dimethyl-1-pentanone and 1-methyl-1H-pyrazole-3-carboxaldehyde to a reaction flask", "Add a base (e.g. sodium hydroxide) to the reaction flask", "Heat the reaction mixture under reflux for several hours", "Allow the reaction mixture to cool and then extract the product with a suitable solvent (e.g. dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] }

CAS RN

288092-87-5

Molecular Formula

C11H18N2O

Molecular Weight

194.3

Purity

95

Origin of Product

United States

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